molecular formula C14H11N5OS B5560782 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B5560782
M. Wt: 297.34 g/mol
InChI Key: CQJBZPDDNPDNNX-DVTHBBLZSA-N
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Description

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that features a triazole ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as crystallization or chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c21-14-18-17-13(11-4-1-7-15-10-11)19(14)16-8-2-5-12-6-3-9-20-12/h1-10H,(H,18,21)/b5-2+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJBZPDDNPDNNX-DVTHBBLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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